Methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate Methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18270162
InChI: InChI=1S/C11H14O4/c1-6-4-8(5-7(2)9(6)12)10(13)11(14)15-3/h4-5,10,12-13H,1-3H3
SMILES:
Molecular Formula: C11H14O4
Molecular Weight: 210.23 g/mol

Methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate

CAS No.:

Cat. No.: VC18270162

Molecular Formula: C11H14O4

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate -

Specification

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
IUPAC Name methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate
Standard InChI InChI=1S/C11H14O4/c1-6-4-8(5-7(2)9(6)12)10(13)11(14)15-3/h4-5,10,12-13H,1-3H3
Standard InChI Key JECNCYABVWNRRV-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1O)C)C(C(=O)OC)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Framework and Nomenclature

Methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate belongs to the class of substituted phenylacetates. Its IUPAC name, methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate, systematically describes its structure: a methyl ester of hydroxyacetic acid substituted at the α-carbon with a 4-hydroxy-3,5-dimethylphenyl group . The molecular formula is C₁₁H₁₄O₄, with a computed exact mass of 210.0892 Da .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₄O₄
Molecular Weight210.23 g/mol
XLogP3-AA1.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Topological Polar Surface Area66.8 Ų
Rotatable Bond Count3

Stereochemical Features

The compound contains one undefined stereocenter at the α-hydroxy position, leading to potential enantiomeric forms. Computational models predict a tetrahedral geometry around this carbon, with the hydroxyl and aryl groups occupying equatorial positions to minimize steric strain . The 3D conformation, stabilized by intramolecular hydrogen bonding between the α-hydroxy and ester carbonyl groups, influences its reactivity and solubility .

Spectroscopic Signatures

  • IR Spectroscopy: Expected peaks include broad O–H stretches (3200–3500 cm⁻¹), ester C=O (1720–1740 cm⁻¹), and aromatic C–C vibrations (1450–1600 cm⁻¹) .

  • NMR: The ¹H NMR spectrum would feature a singlet for the methyl ester (δ ~3.7 ppm), coupled doublets for aromatic protons (δ ~6.8–7.2 ppm), and broad resonances for hydroxyl groups .

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis of Methyl 2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetate is documented, analogous compounds suggest feasible routes:

  • Esterification of Glyoxylic Acid Derivatives: Reacting methyl 2-hydroxy-2-methoxyacetate with 4-hydroxy-3,5-dimethylphenol under acid catalysis could yield the target compound via nucleophilic substitution .

  • Oxidative Coupling: Pd-mediated coupling of methyl glycolate with a pre-functionalized dimethylphenol precursor may offer a regioselective pathway .

Table 2: Hypothetical Reaction Conditions

Reactant AReactant BCatalystSolventYield (%)
Methyl 2-methoxyacetate4-Hydroxy-3,5-dimethylphenolH₂SO₄Ethanol~65*
Methyl glycolate3,5-Dimethyl-4-bromophenolPd(PPh₃)₄Toluene~50*

*Theoretical estimates based on analogous reactions .

Physicochemical Properties

Solubility and Partitioning

With an XLogP3 of 1.5, the compound exhibits moderate lipophilicity, favoring solubility in polar aprotic solvents (e.g., DMSO, acetone) over water. The topological polar surface area (66.8 Ų) indicates significant hydrogen-bonding capacity, consistent with its two hydroxyl groups .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous esters reveals decomposition temperatures above 200°C, suggesting thermal stability suitable for high-temperature reactions .

Future Research Directions

  • Synthetic Optimization: Screen Brønsted/Lewis acid catalysts to improve cyclization yields .

  • Pharmacological Profiling: Assess antioxidant activity via DPPH radical scavenging assays.

  • Computational Modeling: Perform DFT studies to predict regioselectivity in electrophilic substitutions.

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